molecular formula C16H22ClN3O2S B10949845 4-(butan-2-yl)-N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]-N-methylbenzenesulfonamide

4-(butan-2-yl)-N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]-N-methylbenzenesulfonamide

Cat. No.: B10949845
M. Wt: 355.9 g/mol
InChI Key: WAZGERMJROSQBS-UHFFFAOYSA-N
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Description

4-(SEC-BUTYL)-N-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N-METHYL-1-BENZENESULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(SEC-BUTYL)-N-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N-METHYL-1-BENZENESULFONAMIDE typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound, followed by chlorination to introduce the chlorine atom at the desired position.

    Introduction of the sec-butyl group: This step involves the alkylation of the pyrazole ring using sec-butyl halide under basic conditions.

    Sulfonamide formation: The final step involves the reaction of the chlorinated pyrazole derivative with benzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(SEC-BUTYL)-N-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N-METHYL-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Substitution reactions: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and reduction: The compound can be oxidized or reduced to modify the oxidation state of the functional groups, potentially altering its chemical properties and reactivity.

    Hydrolysis: The sulfonamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine derivatives.

Common Reagents and Conditions

    Substitution reactions: Typically involve nucleophiles such as sodium azide or primary amines, with solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis may involve sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

4-(SEC-BUTYL)-N-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N-METHYL-1-BENZENESULFONAMIDE has several scientific research applications, including:

    Medicinal chemistry: As a potential antimicrobial agent, it can be studied for its efficacy against various bacterial and fungal pathogens.

    Biological research: The compound can be used to investigate the biological pathways and molecular targets involved in its mechanism of action.

    Chemical synthesis: It serves as a valuable intermediate in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals.

    Industrial applications: The compound’s unique chemical properties make it suitable for use in various industrial processes, such as catalysis and material science.

Mechanism of Action

The mechanism of action of 4-(SEC-BUTYL)-N-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N-METHYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The sulfonamide moiety is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt essential biological processes, leading to the compound’s antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    4-(SEC-BUTYL)-N-[(4-CHLORO-1H-PYRAZOL-5-YL)METHYL]-N-METHYL-1-BENZENESULFONAMIDE: Lacks the methyl group on the pyrazole ring.

    4-(SEC-BUTYL)-N-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N-ETHYL-1-BENZENESULFONAMIDE: Contains an ethyl group instead of a methyl group on the sulfonamide nitrogen.

    4-(SEC-BUTYL)-N-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N-METHYL-1-TOLUENESULFONAMIDE: Features a toluenesulfonamide moiety instead of a benzenesulfonamide.

Uniqueness

The uniqueness of 4-(SEC-BUTYL)-N-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N-METHYL-1-BENZENESULFONAMIDE lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the sec-butyl group, chlorinated pyrazole ring, and benzenesulfonamide moiety makes it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C16H22ClN3O2S

Molecular Weight

355.9 g/mol

IUPAC Name

4-butan-2-yl-N-[(4-chloro-2-methylpyrazol-3-yl)methyl]-N-methylbenzenesulfonamide

InChI

InChI=1S/C16H22ClN3O2S/c1-5-12(2)13-6-8-14(9-7-13)23(21,22)19(3)11-16-15(17)10-18-20(16)4/h6-10,12H,5,11H2,1-4H3

InChI Key

WAZGERMJROSQBS-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC=C(C=C1)S(=O)(=O)N(C)CC2=C(C=NN2C)Cl

Origin of Product

United States

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